molecular formula C11H11N3 B13630752 6-Tert-butylpyridine-3,4-dicarbonitrile

6-Tert-butylpyridine-3,4-dicarbonitrile

Cat. No.: B13630752
M. Wt: 185.22 g/mol
InChI Key: PIURXIMVSBVZDX-UHFFFAOYSA-N
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Description

6-Tert-butylpyridine-3,4-dicarbonitrile is a chemical compound that belongs to the pyridine family. It has the molecular formula C13H16N4 and is known for its applications in various scientific experiments and industries. This compound is characterized by the presence of a tert-butyl group and two cyano groups attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butylpyridine-3,4-dicarbonitrile typically involves the reaction of 6-tert-butylpyridine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the temperature is maintained at around 0-5°C to ensure the selective formation of the dicarbonitrile product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butylpyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyridines with various functional groups.

Scientific Research Applications

6-Tert-butylpyridine-3,4-dicarbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Tert-butylpyridine-3,4-dicarbonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins and modulating their activity. This interaction can lead to changes in the conformation and function of the target molecules, thereby exerting its effects. The pathways involved in these processes are often studied using computational and experimental techniques to understand the compound’s behavior at the molecular level.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3,4-dicarbonitrile: Lacks the tert-butyl group, resulting in different chemical properties and reactivity.

    6-Methylpyridine-3,4-dicarbonitrile: Contains a methyl group instead of a tert-butyl group, leading to variations in steric and electronic effects.

Uniqueness

6-Tert-butylpyridine-3,4-dicarbonitrile is unique due to the presence of the bulky tert-butyl group, which influences its reactivity and interactions with other molecules. This structural feature can enhance the compound’s stability and selectivity in various chemical reactions, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

6-tert-butylpyridine-3,4-dicarbonitrile

InChI

InChI=1S/C11H11N3/c1-11(2,3)10-4-8(5-12)9(6-13)7-14-10/h4,7H,1-3H3

InChI Key

PIURXIMVSBVZDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC=C(C(=C1)C#N)C#N

Origin of Product

United States

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